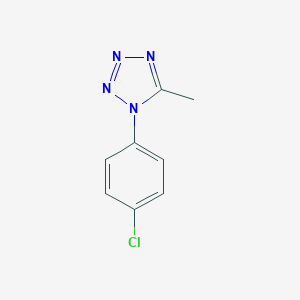
1H-Tetrazole, 1-(4-chlorophenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole, 1-(4-chlorophenyl)-5-methyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications in various fields. This compound belongs to the class of tetrazoles, which are widely used in medicinal chemistry, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole, 1-(4-chlorophenyl)-5-methyl- is not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1H-Tetrazole, 1-(4-chlorophenyl)-5-methyl- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antimicrobial and antifungal activities against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This compound has also been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-Tetrazole, 1-(4-chlorophenyl)-5-methyl- in lab experiments is its diverse range of applications in various fields, including medicinal chemistry, materials science, and corrosion inhibition. This compound is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 1H-Tetrazole, 1-(4-chlorophenyl)-5-methyl-. One of the areas of interest is the development of new derivatives with improved biological activities, such as increased antimicrobial or antitumor activity. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs with improved efficacy and safety. In addition, the use of 1H-Tetrazole, 1-(4-chlorophenyl)-5-methyl- in the synthesis of new materials with improved properties, such as increased corrosion resistance, is also an area of interest for future research.
Métodos De Síntesis
The synthesis of 1H-Tetrazole, 1-(4-chlorophenyl)-5-methyl- can be achieved by various methods, including the reaction of 4-chlorotoluene with sodium azide, followed by the cyclization of the resulting intermediate with copper sulfate. Another method involves the reaction of 4-chlorotoluene with sodium azide, followed by the treatment with copper (I) bromide and potassium carbonate. The yield of the product can be improved by using microwave-assisted synthesis, which reduces the reaction time and increases the yield.
Aplicaciones Científicas De Investigación
1H-Tetrazole, 1-(4-chlorophenyl)-5-methyl- has been extensively studied for its biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been investigated for its potential use as a corrosion inhibitor, as well as in the synthesis of new materials with improved properties. In medicinal chemistry, 1H-Tetrazole, 1-(4-chlorophenyl)-5-methyl- has been used as a building block for the synthesis of various biologically active compounds, including benzimidazole derivatives, pyrimidine derivatives, and thiazole derivatives.
Propiedades
Número CAS |
40746-62-1 |
|---|---|
Fórmula molecular |
C8H7ClN4 |
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-5-methyltetrazole |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,1H3 |
Clave InChI |
WNIKLJHZOJKJJQ-UHFFFAOYSA-N |
SMILES |
CC1=NN=NN1C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=NN=NN1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




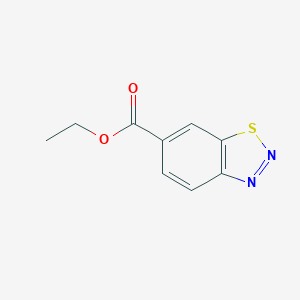
![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
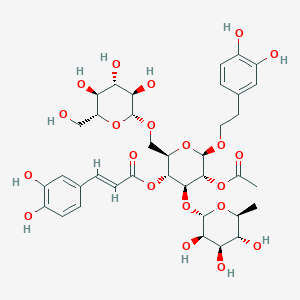

![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)
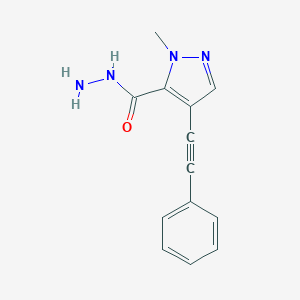
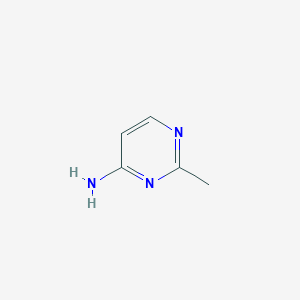
![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)
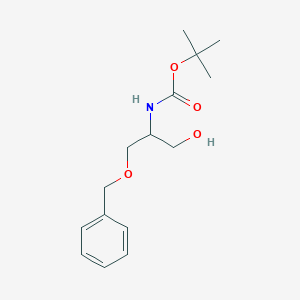
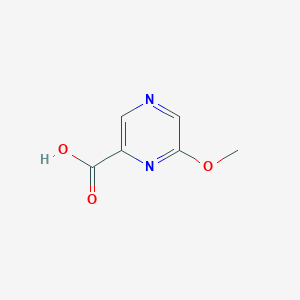
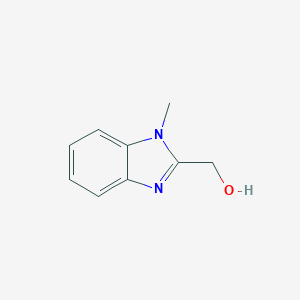
![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)